3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide
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Overview
Description
3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a naphthalene moiety through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Naphthalene Moiety: The naphthalene moiety is introduced via an amide coupling reaction. This involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with an amine derivative of the benzofuran core in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization step and automated peptide synthesizers for the amide coupling reaction.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: 3-Hydroxy-naphthalene-2-carboxamide.
Reduction: 3-[(3-Methoxynaphthalene-2-methanol)amino]-1-benzofuran-2-methanol.
Substitution: 3-Methoxynaphthalene-2-carboxylic acid and 1-benzofuran-2-amine.
Scientific Research Applications
3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of 3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide bond allows it to form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the conjugated system of the benzofuran and naphthalene rings may enable the compound to participate in electron transfer reactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-[(3-Methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a benzofuran ring.
3-[(3-Methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran core and a naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-26-17-11-13-7-3-2-6-12(13)10-15(17)21(25)23-18-14-8-4-5-9-16(14)27-19(18)20(22)24/h2-11H,1H3,(H2,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPHZCZVRZNYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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